2-(Benzyloxy)spiro[3.5]nonan-7-one
Description
2-(Benzyloxy)spiro[3.5]nonan-7-one is a spirocyclic compound featuring a benzyloxy substituent at position 2 and a ketone group at position 5. Spiro compounds are valued in organic synthesis and drug discovery for their conformational rigidity, which can enhance binding specificity and metabolic stability. The benzyloxy group in this compound likely contributes to enhanced lipophilicity and steric bulk, influencing its reactivity and interactions in biological or material systems .
Properties
Molecular Formula |
C16H20O2 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-phenylmethoxyspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C16H20O2/c17-14-6-8-16(9-7-14)10-15(11-16)18-12-13-4-2-1-3-5-13/h1-5,15H,6-12H2 |
InChI Key |
ZJAMQNPDVAWAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)CC(C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Radical Bicyclization Approach
Method Overview:
The domino radical bicyclization is a prominent method for constructing the spirocyclic core, leveraging radical intermediates to form the complex spiro architecture efficiently. This method involves the generation of alkoxyaminyl radicals from functionalized oxime ethers, which then undergo intramolecular cyclization to produce the spiro compound.
- Formation of oxime ethers from suitable precursors.
- Radical initiation using radical initiators such as AIBN or tributyltin hydride.
- Intramolecular 5-exo-trig cyclization to generate the spiro structure.
- The process enables the formation of the azaspiro[4.4]nonane core in a single step, with yields ranging from 11% to 67% depending on substituents and reaction conditions.
- Radical conditions facilitate the formation of alkoxyaminyl radicals, which are captured intramolecularly, leading to the desired spirocyclic compounds.
Representative Reaction Scheme:
Oxime ether + Radical initiator → Alkoxyaminyl radical → Intramolecular cyclization → Spiro[3.5]nonan-7-one derivative
Oxime Ether Formation and Reduction
Method Overview:
Oxime formation from ketones or aldehydes is a foundational step, followed by functionalization to introduce benzyloxy groups and other substituents.
- Synthesis of oxime ethers by reacting ketones with hydroxylamine derivatives in the presence of catalysts or dehydrating agents.
- Treatment with radical initiators (e.g., tributyltin hydride) to induce cyclization.
- Dealkoxycarbonylation of ester groups using methods like the Krapcho reaction or Curran method to yield ketones or nitriles.
- The oxime ether intermediates are crucial for radical cyclization, with the process optimized using AIBN or triethylborane as initiators.
- Dealkoxycarbonylation steps are essential for removing protecting groups and obtaining the free ketone or nitrile functionalities.
Radical Initiation and Cyclization Conditions
| Initiator | Solvent | Temperature | Yield Range | Notes |
|---|---|---|---|---|
| AIBN | Cyclohexane | Reflux (~80°C) | 11–67% | Common radical initiator, effective for cyclization |
| Tributyltin hydride (SnBu3H) | Cyclohexane | Room temperature to 90°C | Variable | Used for radical reduction and cyclization |
| Triethylborane (Et3B) | Cyclohexane | Room temperature | Improved diastereoselectivity | Milder conditions, better stereocontrol |
Note: The choice of radical initiator significantly influences the yield and stereoselectivity of the cyclization process.
Functional Group Transformations
Radical Capture and Cyclization:
- Alkoxyaminyl radicals generated from oxime ethers are captured intramolecularly by alkenyl double bonds, forming the spirocyclic core.
Data Tables Summarizing Key Reactions
| Reaction Step | Reagents & Conditions | Yield (%) | Outcome |
|---|---|---|---|
| Oxime ether formation | Hydroxylamine derivatives, dehydrating agents | - | Formation of oxime intermediates |
| Radical cyclization (Method A) | AIBN, tributyltin hydride, cyclohexane, reflux | 11–67 | Formation of spiro[3.5]nonan-7-one derivatives |
| Dealkoxycarbonylation (Krapcho) | Water, DMSO, 150°C | Variable | Removal of ester groups, yielding ketones or nitriles |
| Radical cyclization (Method B) | Triethylborane, cyclohexane, room temperature | Improved yield and stereoselectivity | Stereoselective formation of the spiro core |
Notes on Stereochemistry and Yield Optimization
- The stereochemical outcome depends heavily on the radical initiator and reaction temperature.
- Milder conditions with triethylborane tend to favor trans-isomers with higher stereoselectivity.
- Side reactions such as decomposition during purification can affect overall yields, especially for sensitive substituents like NO₂ groups.
Summary of the Preparation Strategy
The synthesis of 2-(Benzyloxy)spiro[3.5]nonan-7-one is predominantly achieved via radical cyclization of oxime ether precursors. The process involves:
- Preparation of oxime ethers from suitable ketone or aldehyde precursors.
- Radical initiation using AIBN, tributyltin hydride, or triethylborane.
- Intramolecular 5-exo-trig cyclization to form the spirocyclic framework.
- Post-cyclization modifications, including dealkoxycarbonylation, to refine the compound's structure.
This methodology offers a versatile and efficient route to complex spirocyclic architectures, with reaction conditions tailored to optimize yield and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)spiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the benzyloxy group.
Substitution: Nucleophilic substitution reactions can be employed to replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(Benzyloxy)spiro[3.5]nonan-7-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic frameworks.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)spiro[3.5]nonan-7-one involves its interaction with specific molecular targets. The spirocyclic core provides a rigid framework that can interact with enzymes, receptors, or other biological molecules. The benzyloxy group can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 2-(Benzyloxy)spiro[3.5]nonan-7-one and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| This compound | Not Provided | C15H18O2 | ~230.30 (estimated) | Benzyloxy (C6H5CH2O) at C2 | N/A | N/A |
| 7-Oxaspiro[3.5]nonan-2-one | 1339892-75-9 | C8H12O2 | 140.18 | Oxa ring (oxygen atom) at C7 | 249.5 ± 40.0 | 1.1 ± 0.1 |
| 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one | 1909313-86-5 | C13H15NO2 | 217.26 | Phenyl at C3, aza (N) at C2 | N/A | N/A |
| 2-Benzyhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one | 1179337-02-0 | C19H20N2O2 | 308.38 | Benzhydryl at C2, diaza (N) at C2/C8 | N/A | N/A |
| 2-Thiaspiro[3.5]nonan-7-one | 1557247-28-5 | C8H12OS | 156.24 | Thia ring (sulfur atom) at C2 | N/A | N/A |
Key Observations :
- Substituent Effects: The benzyloxy group in the target compound increases molecular weight and steric hindrance compared to simpler derivatives like 7-oxaspiro[3.5]nonan-2-one. This may reduce solubility in polar solvents but enhance affinity for hydrophobic environments .
- Heteroatom Influence: Replacing oxygen with nitrogen (aza) or sulfur (thia) alters electronic properties. For example, the aza group in 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one introduces basicity, enabling hydrogen bonding and protonation at physiological pH, which is critical for pharmaceutical activity .
- Ring Strain : The spiro[3.5] framework imposes moderate ring strain, but substituents like phenyl () or benzhydryl () may exacerbate torsional stress, affecting conformational stability .
Biological Activity
2-(Benzyloxy)spiro[3.5]nonan-7-one is a spirocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a spiro[3.5]nonane core with a benzyloxy substituent, which enhances its solubility and stability, making it a promising candidate for drug development.
Structural Characteristics
The compound's structural framework provides rigidity, which is beneficial for interactions with various biological targets. The benzyloxy group contributes to hydrophobic interactions and π-π stacking with aromatic residues in target proteins, potentially increasing binding affinity.
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in the context of anticancer properties. Preliminary studies suggest that it can modulate cell signaling pathways and influence gene expression, which are critical mechanisms in cancer therapy.
- Enzyme Inhibition : The spirocyclic structure may facilitate binding to specific enzymes, inhibiting their activity.
- Receptor Interaction : The compound could interact with various receptors, altering signal transduction pathways.
- Gene Expression Modulation : It may influence transcription factors involved in cell proliferation and apoptosis.
Comparative Analysis of Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Spiro[3.5]nonan-7-one | Lacks the benzyloxy substituent | Basic spirocyclic framework |
| 2-Oxa-7-azaspiro[3.5]nonane | Contains oxygen and nitrogen | Different reactivity due to heteroatoms |
| 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride | Features a tetrahydropyran structure | Different functional group properties |
| 2-Azaspiro[3.3]heptan-6-ol hydrochloride | Contains nitrogen in a smaller ring | Potentially different biological activities |
| 7-Oxa-2-azaspiro[3.5]nonane hydrochloride | Incorporates an oxygen atom | Altered chemical reactivity |
Case Studies on Biological Activity
Recent studies have provided insights into the biological activity of compounds related to the spiro[3.5]nonane structure:
- Anticancer Activity : A study demonstrated that derivatives of spiro compounds can inhibit RAS proteins, which are crucial in cancer cell proliferation. In particular, derivatives similar to this compound showed promising results against KRAS mutations associated with non-small cell lung cancer (NSCLC) .
- In Vivo Efficacy : In animal models, compounds with similar structures exhibited dose-dependent antitumor effects when administered subcutaneously, highlighting their potential therapeutic applications .
Q & A
Advanced Research Question
- Molecular docking : Predict binding affinity to CNS targets (e.g., dopamine receptors) using software like AutoDock Vina. The spirocyclic core may occupy hydrophobic pockets .
- In vitro assays : Test neuroactivity in primary neuronal cultures via calcium imaging or electrophysiology.
- Metabolic stability : Assess hepatic clearance using liver microsomes (e.g., human CYP450 isoforms) .
How does the benzyloxy group influence the reactivity of this compound in further functionalization?
Advanced Research Question
The benzyloxy group acts as a protecting group and electron donor:
- Hydrogenolysis : Removable via Pd/C under H₂ to expose hydroxyl groups for subsequent acylations .
- Electrophilic substitution : Directs reactions (e.g., nitration) to the para position of the benzyl ring .
- Steric effects : Hinders nucleophilic attack at the carbonyl carbon, requiring bulky bases (e.g., LDA) for enolate formation .
What are the challenges in scaling up the synthesis of this compound for multi-gram quantities?
Advanced Research Question
Key scalability issues include:
- Exothermic reactions : Use jacketed reactors with controlled cooling to prevent thermal runaway during benzylation .
- Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for cost efficiency.
- By-product management : Optimize workup steps (e.g., aqueous washes) to remove unreacted benzyl chloroformate .
How can computational chemistry aid in predicting the stability of this compound under varying pH conditions?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- Acidic conditions (pH < 3) : Protonation of the carbonyl oxygen, leading to ring-opening via keto-enol tautomerism.
- Basic conditions (pH > 10) : Hydroxide attack at the benzyloxy carbon, resulting in cleavage .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Storage : Sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .
- Handling : Use anhydrous conditions (glovebox) during weighing.
- Decomposition signs : Discoloration (yellow to brown) indicates oxidation; discard if purity drops below 95% .
How do structural analogs of this compound differ in pharmacological activity?
Advanced Research Question
- Electron-withdrawing groups (e.g., nitro): Reduce CNS penetration but enhance metabolic stability.
- Spiro ring expansion (e.g., 8-membered): Increases binding affinity to σ receptors by 3-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
